L-826266

Übersicht

Beschreibung

L-826266 ist eine synthetische organische Verbindung, die für ihre Rolle als selektiver und kompetitiver Antagonist des Prostaglandin-E2-Rezeptor-Subtyps EP3 bekannt ist . Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen, insbesondere im Bereich der kardiovaskulären und neurologischen Forschung, untersucht .

Wissenschaftliche Forschungsanwendungen

L-826266 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung des Prostaglandin-E2-Rezeptor-Subtyps EP3. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Vasokonstriktion und Neurotransmitterfreisetzung . Durch Blockierung des EP3-Rezeptors hemmt this compound die nachgeschalteten Signalwege, was zu einer reduzierten Vasokonstriktion und Modulation der Neurotransmitterfreisetzung führt .

Wirkmechanismus

Target of Action

L-826266, also known as compound 10b , is a selective and competitive antagonist of the prostaglandin E2 receptor subtype EP3 . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.

Mode of Action

This compound interacts with its target, the EP3 receptor, by competitively binding to it . This binding prevents the activation of the receptor by its natural ligand, prostaglandin E2 (PGE2), thereby inhibiting the downstream effects of PGE2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin E2 (PGE2) pathway . By antagonizing the EP3 receptor, this compound inhibits the effects of PGE2, which include the release of neurotransmitters such as noradrenaline and serotonin .

Result of Action

The primary molecular effect of this compound is the inhibition of PGE2-induced neurotransmitter release . This results in a decrease in the release of neurotransmitters such as noradrenaline and serotonin . At the cellular level, this can lead to changes in neuronal signaling and potentially influence various physiological processes regulated by these neurotransmitters.

Biochemische Analyse

Biochemical Properties

L-826266 interacts with the EP3 receptor, a subtype of the prostaglandin E2 receptor . It has a high affinity for the EP3 receptor, with a Ki value of 0.8 nM . It also binds to the EP4 receptor, but with a much lower affinity (Ki = 715 nM) . This compound does not bind to EP1 or EP2 receptors up to a concentration of 5,000 nM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits vasoconstriction induced by the EP3 agonist sulprostone in a concentration-dependent manner . It also inhibits sulprostone-induced norepinephrine and serotonin release in rat cortex and norepinephrine release in rat vas deferens .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the EP3 receptor, thereby antagonizing the effects of prostaglandins of the E series on noradrenaline and serotonin release . This suggests that this compound acts as a competitive antagonist at EP3 receptors .

Dosage Effects in Animal Models

In animal models, this compound has been shown to delay seizures and increase the latency for clonic and generalized tonic-clonic seizures induced by pentylenetetrazol . These effects were observed at dosages ranging from 0.01 to 1 nmol/site .

Transport and Distribution

Given its lipophilic nature , it is likely that this compound can readily cross cell membranes and distribute within various cellular compartments.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-826266 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der primäre Syntheseweg umfasst die folgenden Schritte:

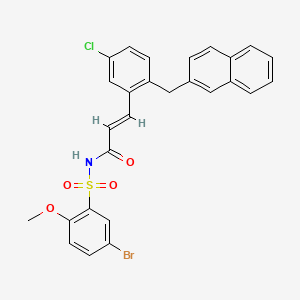

Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung von (E)-N-(5-Brom-2-methoxyphenyl)sulfonyl-3-[5-chlor-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamid.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, wie z. B. Chromatographie, gewährleistet die Produktion von this compound mit einer Reinheit von ≥98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-826266 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung von Halogenatomen, sind für diese Verbindung üblich.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Einschließlich Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsmittel: Wie Halogenierungsmittel wie Chlor und Brom.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen zu halogenierten Produkten führen können .

Vergleich Mit ähnlichen Verbindungen

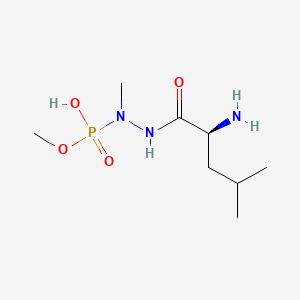

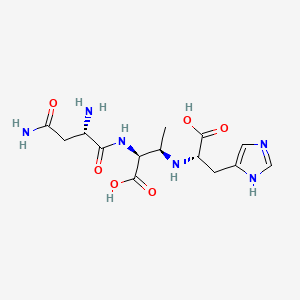

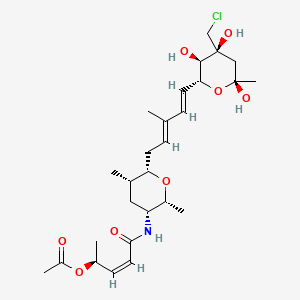

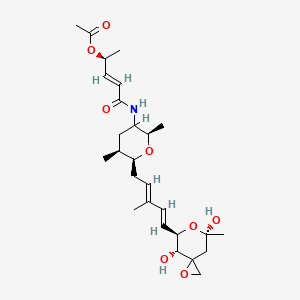

L-826266 ist aufgrund seiner selektiven Antagonisierung des EP3-Rezeptors einzigartig. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine hohe Selektivität und Potenz als EP3-Rezeptor-Antagonist aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXFUJYHEDGCLS-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244101-03-9 | |

| Record name | L-826266 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244101039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of L-826,266?

A: L-826,266 functions as a competitive antagonist of the prostaglandin E receptor 3 (EP3). [, ] This means it binds to the EP3 receptor, blocking the binding of endogenous agonists like prostaglandin E2 (PGE2). This binding prevents the downstream signaling cascade usually activated by PGE2 through the EP3 receptor.

Q2: What evidence supports the high selectivity of L-826,266 for the EP3 receptor?

A: Studies utilizing isolated guinea-pig aorta, a tissue known to express EP3 receptors, demonstrate that L-826,266 effectively inhibits contractions induced by EP3 agonists like 17-phenyl PGE2 and ONO-AE-248. [] Importantly, L-826,266 showed minimal effects on contractions induced by agonists of other prostanoid receptors, such as the TP receptor agonist U-46619, indicating its selectivity for the EP3 receptor. [] Further confirmation was obtained through FLIPR assays using human recombinant prostanoid receptors, where L-826,266 showed preferential binding and inhibition of the EP3 receptor compared to other prostanoid receptor subtypes. []

Q3: How does the lipophilicity of L-826,266 influence its pharmacological activity?

A: L-826,266 exhibits high lipophilicity (cLogP = 7.39), which contributes to its slow onset of action in certain tissues, like the guinea-pig aorta. [, ] This slow kinetics is attributed to its potential accumulation in lipid-rich environments, leading to a delayed equilibrium between the extracellular space and its site of action at the EP3 receptor.

Q4: What in vitro models have been used to investigate the effects of L-826,266?

A4: Researchers have employed various in vitro models to elucidate the pharmacological actions of L-826,266. These include:

- Isolated human pulmonary arteries: L-826,266 was shown to effectively inhibit contractions induced by the EP3 agonist sulprostone in these vessels, highlighting its role in modulating vascular tone. []

- Guinea-pig aorta: This model demonstrated the slow onset of action of L-826,266 in antagonizing EP3 receptor-mediated contractions, emphasizing the influence of its lipophilic nature. []

- Rat hippocampal slices: In this model, L-826,266 prevented the PGE2-induced decrease in Na+,K+-ATPase activity, suggesting a potential role of EP3 receptors in modulating neuronal excitability. []

Q5: What are the potential implications of L-826,266's ability to modulate Na+,K+-ATPase activity in the rat hippocampus?

A: The finding that L-826,266 prevents PGE2-induced decreases in Na+,K+-ATPase activity in rat hippocampal slices suggests a potential role for EP3 receptors in regulating neuronal excitability. [] Dysregulation of Na+,K+-ATPase activity is implicated in various neurological disorders, including epilepsy. Therefore, understanding how EP3 receptors modulate this enzyme's activity could offer insights into new therapeutic strategies for neurological diseases.

Q6: What is the significance of studying the structure-activity relationship (SAR) of L-826,266 and related compounds?

A: Examining the SAR of L-826,266 and its analogs is crucial for identifying structural features essential for its potency, selectivity, and pharmacological properties. [, ] By systematically modifying the compound's structure and evaluating the impact on its activity, researchers can gain valuable insights for designing improved EP3 receptor antagonists with enhanced therapeutic potential. These insights could lead to the development of novel drugs for treating conditions where EP3 receptor modulation is desirable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.